molecular formula C6H15ClN2O2 B3426434 2,5-Diamino-2-methylpentanoic acid hydrochloride CAS No. 52372-32-4

2,5-Diamino-2-methylpentanoic acid hydrochloride

Cat. No.: B3426434
CAS No.: 52372-32-4
M. Wt: 182.65 g/mol
InChI Key: IAXIQKQOWMZWGH-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Non-Canonical Amino Acids and Diamine Derivatives

2,5-Diamino-2-methylpentanoic acid hydrochloride is classified as a non-canonical amino acid (NCAA). Unlike the 20 proteinogenic amino acids that are genetically coded for protein synthesis, NCAAs are not naturally incorporated into proteins during translation. thedailyscientist.org These "unnatural" amino acids are, however, found in various natural sources like plants and bacteria and can also be chemically synthesized. thedailyscientist.org The defining characteristic of an amino acid is the presence of both an amine and a carboxylic acid functional group. 2,5-Diamino-2-methylpentanoic acid, as its name suggests, is a derivative of pentanoic acid and is distinguished by the presence of two amino groups, classifying it as a diamino acid. Its structure is analogous to the proteinogenic amino acid ornithine, with the key difference being the addition of a methyl group at the alpha-carbon (the carbon adjacent to the carboxyl group). This methylation has profound implications for its chemical properties and biological activity.

The hydrochloride salt form of this compound enhances its stability and solubility in aqueous solutions, making it suitable for use in a wide range of biochemical assays and experimental setups. The presence of multiple functional groups—two amines and a carboxylic acid—makes it a versatile chemical entity. acs.org

Academic Significance of this compound as a Molecular Scaffold

The primary academic significance of this compound stems from its potent and specific biological activity as an inhibitor of the enzyme ornithine decarboxylase (ODC). pnas.orgnih.gov ODC is a critical enzyme in the biosynthesis of polyamines, such as putrescine, spermidine (B129725), and spermine. nih.gov Polyamines are essential for cell growth and proliferation, and their levels are often elevated in cancer cells. wikipedia.org

By acting as a competitive inhibitor of ODC, 2,5-diamino-2-methylpentanoic acid (often referred to as α-methylornithine in the literature) serves as a molecular scaffold for probing the function of this enzyme and the role of polyamines in cellular processes. pnas.orgnih.gov Its ability to block the production of putrescine allows researchers to study the downstream effects of polyamine depletion, including the inhibition of cell proliferation. nih.gov This inhibitory activity has established α-methylornithine as a valuable tool in cancer research and in the study of other diseases characterized by rapid cell division.

The structural framework of 2,5-diamino-2-methylpentanoic acid has also inspired the design and synthesis of other ODC inhibitors. researchgate.net The core diamino-methyl-pentanoic acid structure provides a template that can be chemically modified to enhance potency, selectivity, and pharmacokinetic properties. This makes it a foundational scaffold in the development of potential therapeutic agents targeting polyamine biosynthesis.

Historical Development and Evolution of Research on this compound

Research into this compound gained significant traction in the mid-1970s, coinciding with a growing interest in the role of polyamines in cell biology. A seminal paper published in 1976 by Mamont and colleagues demonstrated that DL-alpha-methyl ornithine is a potent competitive inhibitor of ornithine decarboxylase and effectively blocks the proliferation of rat hepatoma cells in culture. pnas.orgnih.gov This study was pivotal in establishing the compound as a key tool for studying polyamine-dependent cell growth.

Subsequent research further elucidated the effects of α-methylornithine on various cell types. For instance, studies on 9L rat brain tumor cells showed that the compound could induce cytostasis (a state of arrested cell growth) by depleting intracellular levels of putrescine and spermidine. nih.gov These early investigations laid the groundwork for understanding the intricate relationship between ODC activity, polyamine levels, and cell cycle progression.

The evolution of research on this compound has seen a shift from its initial characterization as a biochemical tool to its consideration as a lead compound for drug development. The insights gained from studies using α-methylornithine have contributed to the broader field of enzyme inhibition and the development of targeted cancer therapies.

Scope and Objectives of Advanced Scholarly Investigations into this compound

Current and future scholarly investigations into this compound and its derivatives are multifaceted. A primary objective remains the development of more potent and selective ODC inhibitors for therapeutic applications. researchgate.net This involves synthesizing new analogs and evaluating their biological activity in various disease models.

Advanced research also focuses on the structural biology of ODC in complex with its inhibitors. X-ray crystallography and other techniques are being used to understand the precise molecular interactions between compounds like α-methylornithine and the active site of the enzyme. nih.gov This knowledge is crucial for the rational design of next-generation inhibitors.

Furthermore, the application of non-canonical amino acids, including diamino acid derivatives, in peptide and peptidomimetic design is a burgeoning area of research. nih.govnih.gov The unique structural and functional properties of these compounds can be harnessed to create novel peptides with enhanced stability, bioavailability, and biological activity. While direct incorporation of 2,5-diamino-2-methylpentanoic acid into peptides is a complex area of study, its role as a small molecule modulator of biological pathways continues to be of high interest.

The table below summarizes key research findings related to the biological activity of 2,5-Diamino-2-methylpentanoic acid (α-methylornithine).

Cell Line/System Observed Effect Key Findings Reference
Rat Hepatoma CellsInhibition of cell proliferationPotent competitive inhibitor of ornithine decarboxylase; blocks increases in putrescine and spermidine concentrations. pnas.org, nih.gov
9L Rat Brain Tumor CellsCytostasisDepletion of intracellular putrescine and spermidine; effect reversible by exogenous putrescine. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-diamino-2-methylpentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c1-6(8,5(9)10)3-2-4-7;/h2-4,7-8H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXIQKQOWMZWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594360
Record name 2-Methylornithine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55301-49-0, 52372-32-4
Record name NSC122869
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122869
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylornithine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,5 Diamino 2 Methylpentanoic Acid Hydrochloride and Its Stereoisomers

Retrosynthetic Disconnections and Strategic Planning for 2,5-Diamino-2-methylpentanoic acid hydrochloride Synthesis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available precursors. For 2,5-diamino-2-methylpentanoic acid, the key strategic disconnections focus on the formation of the C-N bonds and the construction of the challenging quaternary α-carbon center.

Primary Disconnections:

Cα-N Bond: Disconnecting the α-amino group often leads back to a corresponding α-keto acid or its synthetic equivalent. This strategy is central to methods like reductive amination and the Strecker synthesis.

Cα-Cβ Bond: Cleavage of the bond adjacent to the carboxyl group can suggest an alkylation strategy. For instance, an enolate derived from an alanine (B10760859) derivative could be alkylated with a suitable three-carbon electrophile bearing a protected amino group.

Side-Chain C-N Bond: Disconnection of the terminal amino group suggests a precursor with a functional group at the 5-position (e.g., a halide, tosylate, or alcohol) that can be converted to an amine, or a nitrile group that can be reduced.

These disconnections lead to several potential starting materials and synthetic pathways, which are explored in the subsequent sections. A generalized retrosynthetic analysis for a related diamino acid provides a framework for this strategic planning researchgate.net.

Classical and Established Synthetic Routes to this compound

Classical methods typically yield racemic mixtures of the target amino acid, which may require subsequent resolution if a single enantiomer is desired.

The Strecker synthesis is a venerable method for producing α-amino acids from aldehydes or ketones. pearson.comwikipedia.org The reaction proceeds in two main steps: the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding amino acid. masterorganicchemistry.commasterorganicchemistry.com

For the synthesis of an α,α-disubstituted amino acid like 2,5-diamino-2-methylpentanoic acid, a ketone is used as the starting material instead of an aldehyde. wikipedia.org A plausible precursor would be a protected form of 5-amino-2-pentanone. The synthesis would involve:

Reaction of the ketone with an ammonium (B1175870) salt (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide). The ammonium salt provides ammonia (B1221849) in situ, which reacts with the ketone to form an imine. masterorganicchemistry.comyoutube.com

Nucleophilic attack by the cyanide ion on the imine (or its protonated iminium form) to generate an α-aminonitrile intermediate. wikipedia.org

Acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid, which also removes the protecting group from the terminal amine and protonates both amino groups to yield the final hydrochloride salt. masterorganicchemistry.comyoutube.com

This classical approach results in a racemic product because the key cyanide addition step occurs on a planar imine intermediate, with no facial selectivity. youtube.com

Reductive amination is a versatile method for forming C-N bonds and is widely used for synthesizing amines. organic-chemistry.org The process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.govresearchgate.net Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl group. nih.govwikipedia.org

A potential pathway to 2,5-diamino-2-methylpentanoic acid via this method would start from an α-keto acid precursor, such as 2-keto-5-(protected-amino)-2-methylpentanoic acid. The synthesis would proceed as follows:

Condensation of the α-keto group with ammonia or an ammonia source.

In situ reduction of the resulting imine intermediate with a suitable hydride reagent. nih.gov

Deprotection of the terminal amine and workup with hydrochloric acid to furnish the desired product.

This approach, like the Strecker synthesis, typically produces a racemic mixture of the α-amino acid.

More linear, multi-step syntheses can also be devised to construct the target molecule. These routes offer flexibility but are often longer and less atom-economical. One hypothetical sequence could begin with a suitable five-carbon chain and introduce the nitrogen functionalities sequentially.

For example, a synthesis could start from 2-methyl-5-hydroxypentanoic acid.

Amidation/Nitration: The terminal hydroxyl group could be converted into a better leaving group (e.g., a tosylate) and displaced with a nitrogen nucleophile like sodium azide (B81097), followed by reduction, or with a protected amine. Alternatively, a precursor with a terminal halide could undergo nitration.

α-Amination: The α-amino group can be introduced via bromination at the α-position followed by nucleophilic substitution with ammonia.

Reduction: Any nitro or azide groups introduced would be reduced to the primary amines in a final step, typically via catalytic hydrogenation.

Such multi-step sequences provide multiple opportunities for purification and characterization of intermediates but are generally less efficient than convergent methods like the Strecker synthesis or reductive amination.

Advanced Stereoselective Synthesis of Enantiopure this compound

Producing enantiomerically pure forms of the title compound requires asymmetric synthesis methods that can control the stereochemistry of the quaternary α-carbon.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a reaction stereoselectively, after which it is removed. wikipedia.org This strategy is highly effective for the asymmetric synthesis of α-alkylated amino acids. researchgate.net Evans' oxazolidinone auxiliaries are a well-known example used for this purpose. sigmaaldrich.com

A general strategy for synthesizing enantiopure (S)- or (R)-2,5-diamino-2-methylpentanoic acid using a chiral auxiliary would involve the following steps:

Acylation: An N-acylated chiral auxiliary (e.g., an Evans' oxazolidinone acylated with propionyl chloride) is prepared.

Asymmetric Alkylation: The α-proton of the acyl group is removed with a strong base (e.g., lithium diisopropylamide) to form a chiral enolate. This enolate is then reacted with a suitable electrophile, such as 1-iodo-3-(protected-amino)propane. The bulky auxiliary blocks one face of the enolate, forcing the electrophile to add from the opposite face, thus establishing the desired stereochemistry at the α-carbon.

Auxiliary Cleavage: The chiral auxiliary is cleaved, typically under mild hydrolytic conditions, to release the enantiomerically enriched N-protected amino acid, and the auxiliary can often be recovered and reused. wikipedia.org

Final Steps: The protecting groups are removed to yield the final enantiopure 2,5-diamino-2-methylpentanoic acid, which is then converted to its hydrochloride salt.

This approach provides excellent stereocontrol and is a powerful method for accessing enantiopure, non-proteinogenic amino acids. nih.gov

Asymmetric Catalysis for Enantiocontrol in this compound Formation

Asymmetric catalysis is a cornerstone for the efficient synthesis of chiral α,β-diamino acids, enabling the generation of specific stereoisomers with high purity. These methods often rely on chiral catalysts, which can be either metal-based or purely organic molecules, to control the formation of new stereocenters during carbon-carbon or carbon-nitrogen bond formation. acs.orgacs.orgrsc.org

A prominent strategy is the catalytic asymmetric direct Mannich reaction, which constructs the α,β-diamino framework by reacting an imine with a nucleophile, such as a glycine (B1666218) Schiff base. rsc.orgnih.gov The choice of catalyst is crucial for directing the stereochemical outcome. For instance, chiral phosphoric acid catalysts have been successfully used to control the chemo-, regio-, and stereoselective addition of hydroxylamines to alkylideneoxazolones, yielding anti-α,β-diamino acid derivatives. acs.orgnih.gov Similarly, highly enantio- and diastereoselective organocatalytic Mannich additions of α-isothiocyanato imides to sulfonyl imines can produce enantiomerically enriched syn-α,β-diamino acid derivatives with excellent yields and low catalyst loadings. acs.orgnih.gov

The reaction between chiral N-phosphonyl imines and a Ni(II)-complexed alanine Schiff base has been shown to produce α-methyl-α,β-diamino acid derivatives containing a chiral quaternary carbon center. nih.gov This approach, utilizing a chiral phosphonyl auxiliary, can yield a single isomer with such high purity that it can be isolated by simple washing, circumventing the need for chromatography. nih.gov Rhodium-catalyzed three-component aza-Mannich reactions also provide a diastereodivergent route to both anti- and syn-α,β-diamino acid derivatives by trapping carbamate (B1207046) ammonium ylides with imines. ua.es

Catalyst TypeReactionKey FeatureStereochemical Outcome
Chiral Phosphoric AcidsAddition of hydroxylamines to alkylideneoxazolonesControls chemo-, regio-, and stereoselectivityanti-α,β-diamino acid derivatives acs.orgnih.gov
OrganocatalystsMannich additions of α-isothiocyanato imides to sulfonyl iminesLow catalyst loadings (as low as 0.25 mol %)syn-α,β-diamino acid derivatives acs.orgnih.gov
Ni(II)-Complexed Schiff BaseMannich reaction with chiral N-phosphonyl iminesCreates a chiral quaternary carbon centerSingle enantiomerically pure isomer nih.gov
Rhodium(II) acetate (B1210297) / Chiral Phosphoric AcidThree-component aza-Mannich reactionDiastereodivergent synthesisAccess to both syn- and anti-products ua.es

Chemoenzymatic and Enzymatic Approaches for Stereoselective this compound Production

Chemoenzymatic and purely enzymatic methods represent a powerful and sustainable alternative for producing stereochemically pure α,β-diamino acids under mild conditions. nih.gov These approaches leverage the inherent selectivity of enzymes to catalyze complex transformations with high enantio- and diastereocontrol. nih.gov

A significant breakthrough has been the development of engineered pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze stereoselective Mannich-type reactions. nih.govnih.gov These biocatalysts can facilitate the reaction between free α-amino acids (as Mannich donors) and various imines (as acceptors). escholarship.org This methodology enables the one-step asymmetric synthesis of unprotected α,β-diamino acids, including structurally complex ones with adjacent stereocenters, at a gram scale. nih.govnih.gov The PLP-dependent enzyme enhances the acidity of the α-proton on the amino acid, allowing the formation of a Cα-carbanion that subsequently attacks the imine in a stereoselective manner. nih.govescholarship.org

Furthermore, these enzymatic platforms can be integrated into biocatalytic cascades. By coupling the Mannich-type reaction with other imine-generating enzymes, a versatile and atom-economic approach is established, allowing for the synthesis of a wide variety of optically active unprotected α,β-diamino acids from simple starting materials. nih.govnih.gov Nitrile-hydrolyzing enzymes, such as nitrilases or a combination of nitrile hydratase and amidase, offer another route for the stereoselective synthesis of β-amino acids, which are structurally related. researchgate.net These enzymatic systems can resolve racemic β-aminonitriles to produce single-enantiomer β-amino acids. researchgate.net

Enzyme SystemReaction TypeSubstratesKey Advantage
Engineered PLP-dependent enzymeAsymmetric Mannich reactionFree α-amino acids and cyclic iminesOne-step synthesis of unprotected α,β-diamino acids with high stereocontrol nih.govnih.gov
Coupled Imine-generating and PLP-dependent enzymesBiocatalytic cascadeDiverse α-amino acids and imine precursorsAtom-economic and versatile access to a variety of optically active α,β-diamino acids nih.govescholarship.org
Nitrilase or Nitrile Hydratase/AmidaseKinetic resolution of nitrilesRacemic β-aminonitrilesProduction of single-enantiomer β-amino acids researchgate.net
Lacticin 481 synthetase (LctM)Dehydration of serine/threonine residuesPeptides containing serine or threonineForms α,β-dehydroamino acid units within peptides for further modification rsc.org

Innovative and Sustainable Synthetic Strategies for this compound

The development of synthetic routes for complex molecules like this compound is increasingly guided by principles of innovation and sustainability, aiming to enhance efficiency, reduce waste, and improve safety.

Green Chemistry Principles and Methodologies in this compound Synthesis

Green chemistry principles are integral to modern synthetic design. In the context of α,β-diamino acid synthesis, this often involves the use of biocatalysis, which operates under mild, aqueous conditions, thereby reducing the need for harsh reagents and organic solvents. nih.gov The enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions is a prime example of a green methodology, demonstrating high atom economy and producing the target molecule without the need for protecting groups that must be added and later removed. nih.gov Natural and unnatural amino acids themselves are considered environmentally benign building blocks for biological and materials science. rsc.org The development of efficient methods for their synthesis and modification, such as the preparation of α,β-dehydroamino acids, contributes to the toolkit of sustainable chemistry. rsc.org

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for straightforward scalability. mit.edumdpi.com While specific applications to this compound are not widely documented, the principles have been successfully applied to the synthesis of related amino acids. For example, a fully continuous four-step process for preparing β-amino acids from α-amino acids via Arndt–Eistert homologation has been demonstrated. rsc.orgrsc.org This process involves the on-demand generation and immediate consumption of hazardous intermediates like diazomethane (B1218177) in a microreactor environment, significantly improving safety. rsc.org Such a setup, involving pumps, reactor coils, and in-line purification, could be adapted for various steps in the synthesis of diamino acids, particularly for reactions that are highly exothermic or involve unstable intermediates. mit.edu

Post-Synthetic Derivatization for Salt Formation and Enhanced Properties

Following the core synthesis of an amino acid, a final derivatization step is often performed to convert it into a more stable and user-friendly form, such as a salt. Amino acids are zwitterionic compounds that can form salts with both acids and bases. researchgate.net The target compound, this compound, is the hydrochloride salt, a common form for amino acids containing basic side chains.

The formation of the hydrochloride salt is typically achieved by treating the purified free amino acid with hydrochloric acid. For example, in the synthesis of a related compound, the final product was obtained by heating the N-acetylated precursor with 6 N aqueous hydrochloric acid, which both deprotected the amine and formed the hydrochloride salt in a single step. nih.gov The crude salt was then purified by washing with an organic solvent like acetonitrile. nih.gov Converting the diamino acid to its hydrochloride salt enhances several properties:

Stability: The salt form is often more crystalline and less hygroscopic than the free zwitterionic form, improving its shelf-life and handling characteristics.

Solubility: Hydrochloride salts of amino acids are generally more soluble in water compared to their free forms.

Purification: The formation of a crystalline salt can be a highly effective method for final purification, allowing for the removal of non-basic impurities.

This final salt formation step is crucial for ensuring the compound is in a stable, pure, and easy-to-handle solid form for subsequent applications. sigmaaldrich.com

Chemical Reactivity and Functionalization of 2,5 Diamino 2 Methylpentanoic Acid Hydrochloride

Transformations of Amine Functional Groups in 2,5-Diamino-2-methylpentanoic acid hydrochloride

The presence of two primary amine groups, one at the α-position and one at the terminal δ-position, provides two reactive sites for nucleophilic attack and substitution. The reactivity of these amines can be influenced by steric hindrance, particularly at the α-position due to the adjacent methyl and carboxyl groups, potentially allowing for regioselective functionalization under controlled conditions.

The amine groups of 2,5-diamino-2-methylpentanoic acid readily undergo acylation, alkylation, and sulfonylation reactions, which are fundamental transformations for amine functionalization.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, forming an amide linkage. It is typically achieved using acylating agents such as acid chlorides or acid anhydrides in the presence of a base to neutralize the HCl byproduct. This process can be used to install a variety of functional groups or protecting groups.

Alkylation: The introduction of alkyl groups can be accomplished using alkyl halides. This reaction can proceed in a stepwise manner to form secondary and tertiary amines, and ultimately, quaternary ammonium (B1175870) salts. Controlling the degree of alkylation can be challenging and may result in a mixture of products.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides. These derivatives are known for their chemical stability and are often crystalline solids.

Table 1: General Reactions of Amine Functional Groups

Reaction Type Reagent Example Product Functional Group
Acylation Acetyl chloride N-acetyl amide
Alkylation Methyl iodide N-methyl amine

Building upon acylation, specific derivatives such as amides, ureas, and carbamates can be synthesized, often serving as key intermediates or bioactive molecules.

Amides: Beyond acid chlorides, amides can be formed directly from carboxylic acids using coupling reagents. Modern synthetic methods employ catalysts like boronic acids or activating agents such as propylphosphonic anhydride (B1165640) (T3P®) to facilitate dehydrative amidation under mild conditions.

Ureas: Substituted ureas are formed through the reaction of the amine groups with isocyanates (R-N=C=O). Alternatively, reaction with phosgene or a phosgene equivalent followed by the addition of another amine can produce symmetrical or unsymmetrical ureas. These derivatives are noted for their ability to participate in hydrogen bonding.

Carbamates: Carbamates are typically synthesized by reacting the amines with chloroformates (e.g., benzyl chloroformate) or dicarbonates (e.g., di-tert-butyl dicarbonate, Boc₂O). This reaction is widely used in peptide synthesis and organic chemistry to install protecting groups on amines, which can be selectively removed later.

The bifunctional nature of 2,5-diamino-2-methylpentanoic acid allows it to be a precursor for various heterocyclic compounds through intramolecular or intermolecular cyclization reactions.

Intramolecular Cyclization: Activation of the carboxylic acid group can facilitate an intramolecular reaction with the δ-amino group to form a six-membered cyclic amide, known as a lactam (specifically, a substituted piperidone). This type of reaction is a common strategy for synthesizing cyclic scaffolds.

Intermolecular Cyclization: The diamino structure can react with various bifunctional electrophiles to generate larger heterocyclic systems. For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of seven-membered rings like diazepines. The synthesis of complex heterocyclic structures often involves multi-step reaction sequences starting from versatile building blocks like amino acids.

Modifications of the Carboxylic Acid Functional Group of this compound

The carboxylic acid moiety provides a site for electrophilic activation, enabling reactions such as esterification and peptide bond formation, as well as reduction to the corresponding primary alcohol.

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol, typically under acidic conditions (Fischer esterification). This reaction is an equilibrium process, and often requires removing the water byproduct to drive it to completion. Alternative methods, such as reacting the carboxylate salt with an alkyl halide, can also be employed. The resulting esters are often less polar than the parent carboxylic acid and can serve as protecting groups or modify the compound's solubility.

Peptide Bond Formation: As an amino acid, this molecule can participate in peptide synthesis. The carboxylic acid group can be coupled with the amine group of another amino acid to form a peptide bond. This condensation reaction requires the activation of the carboxyl group, which is typically achieved using specialized coupling reagents like dicyclohexylcarbodiimide (DCC) or uronium-based reagents such as HATU. The amine groups of the parent molecule usually require protection to prevent side reactions during the coupling process.

Table 2: Common Coupling Reagents for Peptide Bond Formation

Reagent Name Abbreviation Byproduct
Dicyclohexylcarbodiimide DCC Dicyclohexylurea (DCU)
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HATU Tetramethylurea

Reduction to Alcohols: The carboxylic acid functional group can be reduced to a primary alcohol, yielding 2,5-diamino-2-methylpentan-1-ol. This transformation requires strong reducing agents, as carboxylic acids are relatively resistant to reduction. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) and borane complexes (e.g., BH₃·THF). The choice of reagent may depend on the presence of other functional groups in the molecule.

Subsequent Transformations: The resulting primary alcohol in 2,5-diamino-2-methylpentan-1-ol is a versatile functional group that can undergo further reactions. It can be oxidized to form an aldehyde or back to a carboxylic acid, converted to an ether via Williamson ether synthesis, or esterified by reaction with a carboxylic acid or acid chloride. The presence of the two amino groups may necessitate the use of protecting group strategies to achieve selective transformation of the hydroxyl group. The chemical viability of such a structure is supported by the existence of related compounds like 2,5-diamino-2-(hydroxymethyl)pentanoic acid.

Stereochemical Aspects in Reactions of this compound

The stereochemistry of reactions involving this compound, a chiral α-amino acid analog, is of critical importance in determining the biological activity and pharmacological profile of its derivatives. The presence of a stereocenter at the α-carbon dictates that transformations can proceed with either retention or inversion of configuration, or through diastereoselective and enantioselective pathways.

Retention and Inversion of Configuration During Transformations

Transformations at the chiral center of this compound can proceed with either retention or inversion of the original configuration, largely dependent on the reaction mechanism.

Inversion of Configuration: Nucleophilic substitution reactions at the α-carbon, when proceeding through a bimolecular nucleophilic substitution (SN2) mechanism, typically result in an inversion of stereochemistry. libretexts.orgmedium.commasterorganicchemistry.com This occurs because the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to a Walden inversion. masterorganicchemistry.com For instance, if a leaving group at the α-position of (S)-2,5-diamino-2-methylpentanoic acid were to be displaced by a nucleophile via an SN2 pathway, the resulting product would have the (R)-configuration. This is a common and predictable outcome in many reactions involving amino acid derivatives. youtube.comreddit.comyoutube.com

Retention of Configuration: Retention of configuration is observed in reactions where the substitution does not involve a direct backside attack at the stereocenter. youtube.comucla.edu This can occur through mechanisms involving double inversion, where two SN2 reactions sequentially occur, with the second inversion restoring the original stereochemistry. youtube.com Alternatively, reactions proceeding through an SN1 mechanism, which involves a planar carbocation intermediate, can lead to a mixture of both retention and inversion products, often resulting in racemization. However, in the context of α-amino acids, the formation of a carbocation at the α-position is generally disfavored. Retention can also be achieved if the reaction proceeds at a different part of the molecule, leaving the chiral center untouched, or through intramolecular rearrangements where the geometry of the transition state dictates the stereochemical outcome.

The following table summarizes the expected stereochemical outcomes for reactions at the α-carbon:

Reaction MechanismStereochemical OutcomeDescription
SN2Inversion of ConfigurationThe nucleophile attacks from the side opposite to the leaving group.
Double SN2Retention of ConfigurationTwo sequential inversions result in the original stereochemistry.
SN1Racemization (mixture of inversion and retention)A planar carbocation intermediate is attacked from both sides.

Diastereoselective and Enantioselective Functionalizations

The synthesis of specific stereoisomers of derivatives of this compound often requires diastereoselective or enantioselective methods.

Diastereoselective Functionalization: When a molecule already contains a chiral center, as is the case with this compound, the introduction of a new stereocenter can be influenced by the existing one. This substrate-controlled diastereoselectivity is a powerful tool in synthesis. For example, the reduction of a ketone or the alkylation of an enolate in a derivative of this amino acid would likely favor the formation of one diastereomer over the other due to steric hindrance or electronic effects imposed by the resident chiral center. The synthesis of α-methyl and α-hydroxy-β-amino acids has been achieved with high diastereoselectivity using cyclic intermediates. researchgate.net

Enantioselective Functionalization: Enantioselective reactions are employed to create the chiral center in 2,5-Diamino-2-methylpentanoic acid itself or to introduce chirality in a prochiral substrate using a chiral catalyst or auxiliary derived from it. Asymmetric synthesis of α,β-diamino acid derivatives has been accomplished with high efficiency using Mannich-type reactions with chiral auxiliaries. rsc.orgnih.gov Furthermore, palladium-catalyzed sp3 C–H activation has been used for the site-selective and diastereoselective functionalization of α-amino acid and peptide derivatives. rsc.org Enantioselective synthesis of related α,α-disubstituted α-amino acid moieties has also been reported via decarboxylative Michael reactions. mdpi.com

The table below provides examples of stereoselective functionalization strategies applicable to the synthesis of derivatives of this compound.

Functionalization StrategyDescriptionPotential Outcome for this compound derivatives
Substrate-controlled DiastereoselectionThe existing stereocenter directs the formation of a new stereocenter.High diastereomeric excess in reactions like reduction or alkylation.
Chiral Auxiliary-controlled EnantioselectionA removable chiral group guides the stereochemical outcome of a reaction.Formation of a specific enantiomer of a derivative.
Asymmetric CatalysisA chiral catalyst creates a chiral product from a prochiral substrate.Enantioselective synthesis of the amino acid or its derivatives.

Elucidation of Reaction Mechanisms for this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.

One of the key mechanistic insights comes from the study of its interaction with enzymes. 2,5-Diamino-2-methylpentanoic acid, also known as α-methylornithine, is a potent competitive inhibitor of ornithine decarboxylase. nih.govnih.gov The mechanism of inactivation of ornithine decarboxylase by α-methylornithine involves a decarboxylation-dependent transamination. nih.govacs.org The enzyme, which uses pyridoxal (B1214274) phosphate (B84403) as a cofactor, forms a Schiff base with α-methylornithine. Following decarboxylation, an incorrect protonation of the resulting quinoid intermediate leads to the formation of pyridoxamine (B1203002) phosphate and 5-amino-2-pentanone, thereby inactivating the enzyme. nih.gov This enzymatic reaction mechanism highlights the reactivity of the amino and carboxyl groups and the potential for complex, multi-step transformations.

For general chemical transformations, the mechanisms can be inferred from well-established principles of organic chemistry. For instance, reactions at the amino groups would likely proceed through nucleophilic addition or substitution pathways. The carboxyl group can undergo esterification or amidation via mechanisms involving activation of the carbonyl group. The elucidation of these mechanisms often involves a combination of kinetic studies, isotopic labeling, and computational modeling to map the energy landscape of the reaction and identify transition states and intermediates.

The table below outlines potential reaction mechanisms for different functional groups within this compound.

Functional GroupType of ReactionPlausible Mechanism
α-Amino GroupAcylationNucleophilic acyl substitution
δ-Amino GroupAlkylationSN2 reaction with an alkyl halide
Carboxyl GroupEsterification (acid-catalyzed)Nucleophilic acyl substitution with carbonyl activation
α-CarbonSubstitution (with a leaving group)SN2 (leading to inversion) or SN1 (leading to racemization)

Advanced Analytical Methodologies for Structural and Stereochemical Characterization of 2,5 Diamino 2 Methylpentanoic Acid Hydrochloride

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

High-resolution spectroscopic methods are pivotal in piecing together the molecular puzzle of 2,5-Diamino-2-methylpentanoic acid hydrochloride. Each technique offers unique insights into the compound's atomic connectivity, functional groups, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would reveal distinct signals for the methyl group protons, the methylene (B1212753) protons along the pentanoic acid chain, and the protons of the amino groups. The chemical shifts of these signals are influenced by neighboring atoms, providing clues about the molecular structure.

¹³C NMR Spectroscopy: This method provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal, allowing for the identification of the carboxylic acid carbon, the quaternary carbon bonded to the methyl and amino groups, and the methylene carbons of the backbone.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural detail by showing correlations between neighboring protons (COSY) or between protons and their directly attached carbons (HSQC). These experiments are crucial for unambiguously assigning the signals in the ¹H and ¹³C spectra and confirming the connectivity of the atoms within the molecule.

Nucleus Predicted Chemical Shift Range (ppm) Multiplicity Assignment
¹H1.2 - 1.5Singlet-CH₃ (Methyl group at C2)
¹H1.6 - 2.0Multiplet-CH₂- (Methylene groups at C3 and C4)
¹H2.8 - 3.2Multiplet-CH₂-NH₃⁺ (Methylene group at C5)
¹H7.5 - 8.5Broad Singlet-NH₃⁺ (Amino groups at C2 and C5)
¹³C20 - 25Quartet-CH₃ (Methyl group at C2)
¹³C30 - 40Triplet-CH₂- (Methylene groups at C3 and C4)
¹³C40 - 45Triplet-CH₂-NH₃⁺ (Methylene group at C5)
¹³C55 - 65SingletC(NH₃⁺)(CH₃) (Quaternary carbon at C2)
¹³C170 - 180Singlet-COOH (Carboxylic acid carbon)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio of ions with high accuracy, HRMS can confirm the molecular formula of this compound. Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, identifiable pieces. The fragmentation pattern can help to confirm the connectivity of the different functional groups within the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. mdpi.com

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the molecule is measured. Key functional groups in this compound, such as the O-H stretch of the carboxylic acid, the N-H stretches of the amino groups, the C=O stretch of the carboxylic acid, and the C-H stretches of the alkyl chain, will exhibit characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. mdpi.com It is particularly sensitive to non-polar bonds and can provide information about the carbon backbone and symmetric vibrations within the molecule. The combination of FT-IR and Raman spectra offers a more complete picture of the vibrational modes and functional groups present. scirp.org

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
O-H Stretch (Carboxylic Acid)2500-3300 (broad)FT-IR
N-H Stretch (Amine Salt)2800-3200FT-IR, Raman
C-H Stretch (Alkyl)2850-2960FT-IR, Raman
C=O Stretch (Carboxylic Acid)1700-1730FT-IR
N-H Bend (Amine Salt)1500-1650FT-IR
C-N Stretch1000-1250FT-IR, Raman

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Since this compound contains a chiral center at the C2 position, it can exist as two non-superimposable mirror images called enantiomers. Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Each enantiomer will produce a unique CD spectrum, which can be used to determine the absolute configuration of the molecule and to assess its enantiomeric purity.

Chromatographic Techniques for Purity Assessment and Enantiomeric Resolution

Chromatographic methods are essential for separating the components of a mixture and are therefore crucial for assessing the purity of this compound and for separating its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying the enantiomers of a chiral compound. researchgate.net This technique utilizes a chiral stationary phase (CSP), which is a column packing material that is itself chiral. The two enantiomers of this compound will interact differently with the CSP, leading to different retention times and allowing for their separation. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (e.e.), a measure of the purity of one enantiomer over the other, can be accurately determined. The development of a robust chiral HPLC method is critical for the quality control of enantiomerically pure forms of this compound. mdpi.com

Gas Chromatography (GC) with Chiral Columns for Volatile Derivatives

Gas chromatography with chiral stationary phases is a powerful technique for separating the enantiomers of chiral molecules. For a non-volatile amino acid like this compound, derivatization is a mandatory prerequisite to increase its volatility and thermal stability for GC analysis. researchgate.netmdpi.com

The process involves converting the polar functional groups (amino and carboxyl) into less polar, more volatile moieties. A common two-step derivatization procedure for amino acids includes esterification of the carboxylic acid group (e.g., with methanolic HCl) followed by acylation of the amino groups (e.g., with an anhydride (B1165640) like pentafluoropropionic anhydride). researchgate.netmdpi.com

Once derivatized, the volatile analyte is introduced into the GC system, where it is separated on a capillary column coated with a chiral stationary phase (CSP). These phases are typically based on derivatized cyclodextrins, which create a chiral environment allowing for differential interaction with the two enantiomers of the analyte. gcms.cz This differential interaction results in different retention times, enabling their separation and quantification.

Despite the well-established principles of this technique for amino acid analysis, specific operational parameters, retention data, or validation studies for the chiral separation of 2,5-Diamino-2-methylpentanoic acid derivatives are not documented in the scientific literature. A hypothetical data table for such an analysis is presented below to illustrate the expected format of results.

Hypothetical GC-MS Data for Chiral Separation of Derivatized 2,5-Diamino-2-methylpentanoic acid

Enantiomer Derivatization Agent Chiral Column Type Retention Time (min) Resolution (Rs)
(R)-enantiomer PFP/MeOH Cyclodextrin-based 15.2 1.8

Note: The data in this table is illustrative and not based on published experimental results.

Supercritical Fluid Chromatography (SFC) for Preparative Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a preferred method for chiral separations, particularly at the preparative scale for pharmaceutical applications. nih.govselvita.com It offers significant advantages over traditional high-performance liquid chromatography (HPLC), including faster separations, reduced consumption of organic solvents, and lower environmental impact by using supercritical carbon dioxide as the primary mobile phase. nih.govselvita.comresearchgate.net

For the preparative separation of the enantiomers of this compound, SFC would be the technique of choice. The separation mechanism relies on a chiral stationary phase, often based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates), which provides the necessary stereoselectivity. chromatographyonline.com The mobile phase typically consists of supercritical CO2 mixed with a small percentage of a polar organic modifier, such as methanol (B129727) or ethanol, and sometimes an additive (acidic or basic) to improve peak shape and resolution. chromatographyonline.comresearchgate.net

The objective of preparative SFC is to isolate gram-to-kilogram quantities of each pure enantiomer from a racemic mixture. nih.gov This requires optimizing the method for high throughput and productivity by carefully selecting the column, mobile phase composition, temperature, and pressure, and by performing column overloading studies. nih.gov

While SFC is widely applied to the chiral separation of various amino acids and pharmaceutical compounds, a search of the scientific literature yielded no specific methods or results for the preparative chiral separation of this compound. researchgate.nettandfonline.comtandfonline.com

Illustrative Parameters for Preparative SFC Chiral Separation

Parameter Value / Type
Instrumentation Preparative SFC System
Column Chiral Stationary Phase (e.g., Polysaccharide-based)
Mobile Phase Supercritical CO₂ / Methanol with additive
Flow Rate Optimized for productivity (e.g., >100 g/min )
Back Pressure Typically 100-200 bar
Temperature 35-45 °C

| Detection | UV / Mass Spectrometry |

Note: This table represents typical parameters for preparative SFC and is not specific to the target compound due to a lack of available data.

Theoretical and Computational Investigations of 2,5 Diamino 2 Methylpentanoic Acid Hydrochloride

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,5-Diamino-2-methylpentanoic acid hydrochloride, such calculations would provide deep insights into its electronic behavior and reactivity. These computations are typically performed using density functional theory (DFT) or other ab initio methods.

Molecular Orbital Analysis and Electronic Properties

A molecular orbital (MO) analysis for this compound would reveal the distribution and energy levels of its electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

HOMO: The HOMO is expected to be localized on the lone pairs of the nitrogen atoms in the amino groups and the oxygen atoms of the carboxylic acid, as these are the regions of highest electron density. The energy of the HOMO is related to the molecule's ability to donate electrons.

LUMO: The LUMO is likely to be centered around the carbonyl carbon of the carboxylic acid group, which is an electron-deficient center. The energy of the LUMO indicates the molecule's ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

While a specific MO plot for this compound is not available, a study on the related compound D-2,5-diaminopentanoic acid (D-ornithine) showed the HOMO-1 and LUMO+1 orbitals, indicating the feasibility of such calculations. researchgate.net

Table 1: Hypothetical Electronic Properties of this compound

Property Predicted Location/Value Significance
HOMO Energy High (less negative) Indicates good electron-donating capability
LUMO Energy Low (more negative/less positive) Indicates good electron-accepting capability
HOMO-LUMO Gap Moderate Suggests moderate chemical reactivity

Calculation of Spectroscopic Parameters and Conformational Preferences

Theoretical calculations can predict various spectroscopic parameters, which are invaluable for interpreting experimental data and for structural elucidation.

Vibrational Frequencies: Calculations can predict the infrared (IR) and Raman spectra by determining the vibrational modes of the molecule. Key vibrational frequencies would include N-H stretching of the amino groups, C=O stretching of the carboxylic acid, and O-H stretching.

NMR Chemical Shifts: Theoretical predictions of 1H and 13C NMR chemical shifts are instrumental in confirming the molecular structure.

Conformational Preferences: Due to the presence of several single bonds, this compound can exist in multiple conformations. Computational methods can be used to determine the relative energies of these conformers and identify the most stable (lowest energy) structures. The presence of the hydrochloride salt would influence these preferences, particularly through intramolecular hydrogen bonding.

Acidity and Basicity Predictions for Amine and Carboxylic Acid Centers

The pKa values, which quantify the acidity of a compound, can be computationally predicted.

Carboxylic Acid Center: The carboxylic acid group (-COOH) is the most acidic functional group in the molecule. Its pKa value is expected to be in the typical range for amino acids, around 2-3.

Amine Centers: The two amino groups (-NH2) are basic. In the hydrochloride form, these will be protonated (-NH3+). The pKa of the α-amino group is typically around 9-10, while the pKa of the δ-amino group at the 5-position would be slightly higher, around 10-11, due to its greater distance from the electron-withdrawing carboxylic acid group.

Table 2: Predicted pKa Values for this compound

Functional Group Predicted pKa Range Protonation State at pH 7
Carboxylic Acid (-COOH) 2 - 3 Deprotonated (-COO-)
α-Amine (-NH3+) 9 - 10 Protonated (-NH3+)

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Solvent Effects on Conformation and Tautomerism

The conformation of this compound in solution is significantly influenced by the solvent.

Polar Solvents (e.g., Water): In aqueous solutions, the molecule will be stabilized by hydrogen bonding between its polar functional groups (the protonated amines and the carboxylate group) and water molecules. This solvation will influence the preferred conformations of the flexible pentyl chain.

Tautomerism: In solution, the molecule will exist predominantly in its zwitterionic form, where the carboxylic acid is deprotonated (-COO-) and the amino groups are protonated (-NH3+). MD simulations can explore the stability of different tautomeric and protonation states as a function of pH.

Ligand-Receptor Docking Simulations (without direct human clinical context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor). While no specific docking studies for this compound have been identified in the public literature, its structural similarity to ornithine suggests it could be docked into the active sites of enzymes that recognize ornithine or similar amino acids.

A hypothetical docking study could involve a target such as ornithine decarboxylase. The simulation would predict the binding pose of this compound within the enzyme's active site. Key interactions would likely involve:

Salt Bridges: The protonated amino groups and the deprotonated carboxylate group could form strong ionic interactions with charged amino acid residues in the receptor's binding pocket.

Hydrogen Bonding: The N-H and O-H groups can act as hydrogen bond donors, while the oxygen atoms of the carboxylate can act as acceptors.

Van der Waals Interactions: The methyl group and the hydrocarbon backbone would engage in non-polar interactions with hydrophobic residues.

The results of such simulations are typically evaluated using a scoring function that estimates the binding affinity.

Table 3: Potential Intermolecular Interactions in a Hypothetical Ligand-Receptor Complex

Interaction Type Functional Group on Ligand Potential Receptor Residue
Salt Bridge -COO- Arginine, Lysine
Salt Bridge -NH3+ Aspartate, Glutamate
Hydrogen Bonding -NH3+, -COO- Serine, Threonine, Asparagine, Glutamine

Reaction Pathway Modeling and Transition State Analysis for Synthesis and Derivatization

Theoretical and computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the synthesis and derivatization of complex molecules like this compound. While specific computational studies focused exclusively on this molecule are not readily found in publicly available literature, the principles of reaction pathway modeling and transition state analysis can be applied to its potential synthetic routes. Such investigations are crucial for optimizing reaction conditions, predicting stereochemical outcomes, and understanding the fundamental steps that govern the formation of the target compound.

One plausible synthetic approach to α-methylated diamino acids like 2,5-Diamino-2-methylpentanoic acid involves the alkylation of a protected ornithine derivative or a modified Strecker synthesis. Computational modeling of these pathways would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of the reaction.

The primary goal of reaction pathway modeling is to identify the most energetically favorable route from reactants to products. This involves locating all stable intermediates and, critically, the transition states that connect them. A transition state represents the highest energy point along a specific reaction coordinate and is characterized by a single imaginary vibrational frequency. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), which is a key determinant of the reaction rate.

An illustrative reaction coordinate for a single synthetic step is depicted below. This profile showcases the relative energies of the reactant (R), transition state (TS), and product (P).

Illustrative Energy Profile for a Synthetic Step

Species Description Relative Energy (kcal/mol)
R Reactant Complex 0.0
TS Transition State +15.2

In the context of derivatization, for instance, the selective acylation of one of the amino groups of 2,5-Diamino-2-methylpentanoic acid, transition state analysis would be invaluable for predicting regioselectivity. By calculating the activation energies for acylation at the α-amino group versus the ε-amino group, one could predict which position is more reactive under specific conditions. These calculations would take into account steric hindrance and the electronic properties of the molecule.

A detailed computational study would also involve analyzing the transition state structures to understand the origins of stereoselectivity, if applicable. For reactions creating a new chiral center, the energy difference between the transition states leading to the (R) and (S) enantiomers can be calculated to predict the enantiomeric excess.

Below is a hypothetical data table summarizing the calculated activation energies and reaction energies for two competing derivatization pathways.

Hypothetical Computational Data for Competing Derivatization Reactions

Reaction Pathway Activation Energy (ΔE‡) (kcal/mol) Reaction Energy (ΔE_rxn) (kcal/mol)
Acylation at α-amino group 12.5 -8.2

Based on this hypothetical data, the acylation would be predicted to occur preferentially at the α-amino group due to the lower activation energy barrier.

Biochemical and Biological Research Context of 2,5 Diamino 2 Methylpentanoic Acid Hydrochloride Non Clinical Focus

Exploration of its Role as a Biochemical Precursor or Metabolite in Model Systems (e.g., microbial, plant, non-mammalian cell lines)

Research into the biochemical fate of 2,5-diamino-2-methylpentanoic acid, also known as α-methylornithine, in model systems has primarily been explored in microbial contexts, with limited information available for plant and other non-mammalian cell lines.

In the bacterium Lactobacillus 30a, ornithine decarboxylase (ODC) has been shown to process α-methylornithine, not as a typical substrate for polyamine synthesis, but through a mechanism of decarboxylation-dependent transamination. This process results in the inactivation of the enzyme and the formation of pyridoxamine (B1203002) phosphate (B84403) and 5-amino-2-pentanone. The latter exists in equilibrium with its cyclic Schiff base, 2-methyl-1-pyrroline. This metabolic conversion is significantly slower than the decarboxylation of the natural substrate, ornithine, by a factor of approximately 6000 nih.gov. This finding demonstrates that in this microbial system, α-methylornithine can act as a precursor to a modified pyrroline (B1223166) structure.

The following table summarizes the metabolic products of α-methylornithine in Lactobacillus 30a.

Model SystemEnzymeMetabolic ProcessProductsReference
Lactobacillus 30aOrnithine Decarboxylase (ODC)Decarboxylation-dependent transamination5-amino-2-pentanone (in equilibrium with 2-methyl-1-pyrroline), Pyridoxamine phosphate nih.gov

Currently, there is a lack of published research on the metabolism of 2,5-diamino-2-methylpentanoic acid in plant or other non-mammalian eukaryotic cell lines.

Mechanistic Enzymology: Interaction with Polyamine Biosynthesis Enzymes

The primary interaction of 2,5-diamino-2-methylpentanoic acid hydrochloride with polyamine biosynthesis is through its potent inhibition of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in this pathway.

In various cell-based models, α-methylornithine has been identified as a potent competitive inhibitor of ODC. Studies on rat hepatoma tissue culture cells and 9L rat brain tumor cells have demonstrated that DL-α-methylornithine effectively blocks the increase in putrescine and spermidine (B129725) concentrations nih.govnih.gov. This inhibition of polyamine synthesis leads to a cytostatic effect, inhibiting cell proliferation nih.govnih.gov.

The mechanism of inhibition by α-methylornithine in Lactobacillus 30a ODC has been elucidated as a slow, decarboxylation-dependent transamination. Following the formation of the enzyme-substrate complex, decarboxylation occurs, but an incorrect protonation of the resulting quinoid intermediate leads to the formation of an inactive enzyme form and the release of metabolic byproducts instead of the typical polyamine precursor nih.gov. This effectively inactivates the enzyme over time.

The table below details the effects of α-methylornithine on polyamine levels in a rat hepatoma cell line.

Cell LineCompoundEffect on Polyamine LevelsConsequenceReference
Rat Hepatoma Tissue Culture CellsDL-α-Methyl ornithineBlocks increases in putrescine and spermidineInhibition of cell proliferation nih.govnih.gov

As a competitive inhibitor, α-methylornithine acts as a substrate mimic for ornithine, binding to the active site of ODC. Its structural similarity to ornithine, with the key difference being the presence of a methyl group at the alpha-carbon, allows it to occupy the active site and prevent the binding of the natural substrate.

There are currently no publicly available X-ray crystallography or Cryo-electron microscopy (Cryo-EM) structures of ornithine decarboxylase in complex with 2,5-diamino-2-methylpentanoic acid. The existing structural data for ODC includes the apoenzyme and complexes with its cofactor pyridoxal (B1214274) phosphate or with other inhibitors, but not with α-methylornithine.

Cellular Transport Mechanisms in Model Organisms and Cell Lines (non-human clinical)

The specific mechanisms by which 2,5-diamino-2-methylpentanoic acid is transported into cells have not been directly studied. However, based on its structure as a cationic amino acid analog of ornithine, its transport is likely mediated by transporters of basic amino acids.

Direct studies assessing the specificity of amino acid transporter systems for 2,5-diamino-2-methylpentanoic acid are not available in the current scientific literature. The transport of ornithine in mammalian cells is primarily handled by cationic amino acid transporters (CATs), which are part of the SLC7 family of solute carriers ox.ac.ukphysiology.org. These transporters are responsible for the uptake of cationic amino acids such as lysine, arginine, and ornithine nih.gov. It is plausible that α-methylornithine, being a structural analog of ornithine, is also a substrate for one or more of these transporter systems. However, without direct experimental evidence, the specific transporters involved and their kinetic parameters for α-methylornithine remain unknown. Further research is required to elucidate the cellular uptake mechanisms of this compound.

Uptake and Efflux Kinetics in Cultured Cells

The study of uptake and efflux kinetics is fundamental to understanding how a compound interacts with and is processed by cells. This involves characterizing the mechanisms of transport across the cell membrane, the rate of this transport, and the processes by which the compound is subsequently removed from the intracellular environment. For this compound, an amino acid analog, it would be anticipated that its transport is mediated by specific amino acid transporters.

Typically, research in this area would involve a series of experiments using various cultured cell lines. Key parameters that would be investigated include:

Identification of Transporters: Competitive inhibition assays using known substrates for different amino acid transport systems (e.g., System L, System A, System y+) would be employed to identify the primary transporters responsible for the uptake of this compound.

Kinetic Parameters: Michaelis-Menten kinetics would be determined to quantify the efficiency of the transport process. This would yield values for the Michaelis constant (K_m), representing the substrate concentration at half-maximal transport velocity, and the maximal velocity (V_max), indicating the saturation point of the transporters.

Dependency on Ions and Energy: The influence of sodium ions (Na⁺) and pH on uptake would be assessed to further characterize the transport system. Additionally, the role of cellular energy (ATP) would be investigated using metabolic inhibitors to distinguish between active transport and facilitated diffusion.

Efflux Mechanisms: Studies would also focus on the mechanisms driving the removal of the compound from the cell, which could involve specific efflux pumps or passive diffusion.

A representative data table for such kinetic studies would typically be presented as follows:

Cell LineTransporter System(s)K_m (µM)V_max (pmol/mg protein/min)Na⁺ Dependency
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

At present, no published studies were identified that provide this specific kinetic data for this compound.

Chemical Biology Applications of this compound

The unique structural features of this compound, namely the presence of two amino groups and a methyl group at the alpha-carbon, could theoretically be exploited for various chemical biology applications.

Development of Probes for Cellular Pathways

Molecular probes are essential tools for elucidating complex cellular pathways. The diamino structure of this compound offers potential for modification with fluorescent dyes, biotin, or other reporter molecules. Such probes could be used to visualize and track the activity of specific amino acid transporters or to investigate metabolic pathways that utilize this amino acid analog. The development of such a probe would involve synthetic chemistry to attach the reporter group, followed by validation in cellular systems to ensure that the modification does not abrogate its biological activity.

Bio-conjugation Strategies for Modified Biomolecules (non-therapeutic/non-diagnostic in humans)

Bioconjugation involves the covalent attachment of a molecule to a biomolecule, such as a protein or a nucleic acid. The two amino groups of this compound provide reactive handles for conjugation. These could be utilized in non-therapeutic and non-diagnostic research contexts, for example, to attach crosslinkers for studying protein-protein interactions or to immobilize enzymes on a solid support for biochemical assays. The specific chemistry for conjugation would depend on the target biomolecule and the desired linkage.

A summary of potential, though currently undocumented, bioconjugation strategies is presented below:

Application AreaPotential Conjugation PartnerLinkage Chemistry
Protein Interaction StudiesPhotoreactive crosslinkersAmide bond formation
Enzyme ImmobilizationSolid support (e.g., agarose (B213101) beads)Glutaraldehyde crosslinking
Proximity LabelingBiotin ligasesSite-specific enzymatic ligation

It is important to reiterate that while the chemical structure of this compound suggests potential for these applications, there is currently a lack of published research to substantiate these possibilities. Further investigation is required to explore and validate the utility of this compound in the field of chemical biology.

Applications of 2,5 Diamino 2 Methylpentanoic Acid Hydrochloride in Advanced Organic Synthesis and Materials Science

A Versatile Chiral Building Block in the Synthesis of Complex Organic Molecules

2,5-Diamino-2-methylpentanoic acid hydrochloride, also known as α-methylornithine hydrochloride, serves as a valuable chiral building block in synthetic organic chemistry. Its bifunctional nature, possessing both amino and carboxylic acid groups, combined with a chiral center, makes it a significant precursor for creating complex molecules with specific stereochemistry.

Natural Product Synthesis Incorporating this compound Moieties

The incorporation of non-proteinogenic amino acids is a key strategy in the total synthesis of natural products to achieve structural diversity and biological activity. While direct examples of natural product synthesis explicitly incorporating 2,5-diamino-2-methylpentanoic acid are not extensively documented in publicly available research, the analogous α-methylated amino acids are known to be important. The α-methyl group provides steric hindrance, which can influence the conformation of the final product and offer resistance to enzymatic degradation. This makes α-methylated amino acids, including α-methylornithine, attractive synthons for creating analogs of natural products with enhanced stability.

Design and Synthesis of Peptidomimetics and Constrained Peptides

The design of peptidomimetics and constrained peptides is a crucial area of medicinal chemistry, aiming to create molecules that mimic the structure and function of natural peptides but with improved pharmacological properties such as stability and bioavailability. The incorporation of α,α-disubstituted amino acids like 2,5-diamino-2-methylpentanoic acid is a well-established strategy to induce specific secondary structures, such as helices or turns. The α-methyl group restricts the conformational freedom around the peptide backbone.

Research has demonstrated the synthesis of protected forms of α-methylornithine, such as N-α-fmoc-N-δ-boc-α-methyl-D-ornithine, confirming its use in solid-phase peptide synthesis. The presence of the α-methyl group can protect the peptide from enzymatic cleavage, thereby increasing its in vivo half-life.

Table 1: Impact of α-Methyl Amino Acid Incorporation on Peptide Properties

PropertyEffect of α-Methyl SubstitutionRationale
Conformational RigidityIncreasedSteric hindrance from the methyl group restricts bond rotation.
Proteolytic StabilityEnhancedThe α-methyl group can prevent binding to protease active sites.
Secondary StructureInduces helical or turn conformationsConstrained dihedral angles (φ, ψ) favor specific secondary structures.
BioavailabilityPotentially ImprovedIncreased stability can lead to longer circulation times.

Ligand Design in Coordination Chemistry and Catalysis

The diamino functionality of 2,5-diamino-2-methylpentanoic acid makes it an excellent candidate for the design of chiral ligands for asymmetric catalysis. The two nitrogen atoms can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction.

Development of Chiral Ligands based on this compound

Chiral ligands derived from amino acids are widely used in a variety of metal-catalyzed reactions. While specific research detailing ligands synthesized directly from 2,5-diamino-2-methylpentanoic acid is limited, the structural motif is promising. The diamine structure can be modified to create bidentate or polydentate ligands. The stereochemistry of the α-carbon can effectively transfer chirality to the catalytic process, enabling the synthesis of enantiomerically enriched products.

Metal-Organic Frameworks (MOFs) incorporating 2,5-Diamino-2-methylpentanoic acid Derivatives

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of chiral, functionalized ligands can lead to MOFs with unique properties for applications such as chiral separations, asymmetric catalysis, and sensing. Amino-functionalized ligands are frequently used in MOF synthesis due to their strong coordination to metal centers.

Although there are no specific reports on MOFs constructed with 2,5-diamino-2-methylpentanoic acid, its structure is suitable for this purpose. The carboxylic acid and one of the amino groups could act as the linking moieties to form the framework, leaving the second amino group available for post-synthetic modification or to impart specific functionality to the pores of the MOF.

Table 2: Potential Roles of 2,5-Diamino-2-methylpentanoic acid in MOF Design

MOF PropertyPotential Contribution of 2,5-Diamino-2-methylpentanoic acid
ChiralityThe inherent chirality of the ligand can be transferred to the MOF structure, enabling applications in enantioselective processes.
FunctionalityThe free amino group within the pores can act as a basic site for catalysis or as a point of attachment for other functional molecules.
Structural DiversityThe combination of carboxylate and amino coordinating groups allows for the formation of diverse network topologies.

Integration into Novel Polymeric Materials and Supramolecular Assemblies (non-biomedical device applications)

The integration of amino acids into polymers and supramolecular assemblies is a growing field of materials science. These materials can exhibit interesting properties due to the chirality, functionality, and biocompatibility of the amino acid building blocks. While the focus is often on biomedical applications, there is potential for use in other areas.

The diamino functionality of 2,5-diamino-2-methylpentanoic acid makes it a potential monomer for the synthesis of polyamides or other condensation polymers. The chirality of the monomer could lead to polymers with helical structures or other forms of organized secondary structure. In supramolecular chemistry, the multiple hydrogen bonding sites and potential for ionic interactions could be exploited to form well-defined, self-assembled structures. While specific non-biomedical applications of polymers derived from this particular amino acid are not yet reported, analogous systems have been explored for applications such as chiral recognition and catalysis.

Hydrogel and Nanomaterial Fabrication for Non-Biological Uses

Similarly, the application of this compound in the fabrication of hydrogels and nanomaterials for non-biological purposes is not documented in the available scientific literature. The functional groups of the molecule could potentially be utilized for cross-linking to form hydrogel networks or for surface functionalization of nanomaterials. However, no studies have been published that explore these possibilities.

Research in materials science often leverages the unique properties of amino acids to create functional materials. For instance, the self-assembly of amino acid-based molecules can lead to the formation of nanotubes, nanofibers, and other nanostructures. Furthermore, the incorporation of amino acids into polymer backbones can impart specific functionalities for applications in areas such as catalysis, separation, and sensing. Despite this, this compound has not been a subject of such investigations. As a result, there are no detailed research findings or data tables to present regarding its role in the fabrication of non-biological hydrogels or nanomaterials.

Table 2: Non-Biological Hydrogels and Nanomaterials from this compound

Material Type Synthesis Method Key Properties Application Reference
Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available

No data is available in the public domain regarding the use of this compound in the fabrication of non-biological hydrogels and nanomaterials.

An exploration of the forward-looking research trajectories for this compound reveals a landscape rich with potential, drawing from broader advancements in the fields of synthetic chemistry, biotechnology, and computational science. While specific research on this particular molecule is not extensively documented, its structural features as an α,α-disubstituted diamino acid place it at the center of several emerging scientific frontiers.

Q & A

Q. What are the recommended protocols for synthesizing 2,5-diamino-2-methylpentanoic acid hydrochloride with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with chiral precursors. For example, a palladium-catalyzed hydrogenation step under acidic conditions (e.g., acetic acid) can preserve stereochemistry . Critical parameters include:
  • Reaction pH : Maintain pH < 3.0 during amide bond formation to avoid racemization .
  • Solvent selection : Use methanol or ethanol for intermediate steps to enhance solubility of polar intermediates .
  • Purification : Employ ion-exchange chromatography or recrystallization in ethanol/HCl mixtures to isolate the hydrochloride salt .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use orthogonal analytical techniques:
  • HPLC-MS : A C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradients detects impurities (e.g., unreacted amines or byproducts) .
  • NMR : Compare 1^1H and 13^13C spectra with reference standards (e.g., EP Impurity B) to confirm stereochemistry and absence of residual solvents .
  • Elemental analysis : Verify Cl^- content (~22.5% for the hydrochloride salt) to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound under varying experimental conditions?

  • Methodological Answer : Solubility discrepancies often arise from pH-dependent protonation states. For example:
  • In aqueous solutions : Solubility increases below pH 2.5 due to full protonation of amino groups (pKa ~9–10 for primary amines) .
  • In organic solvents : Use polar aprotic solvents (e.g., DMF) with 1–5% HCl to stabilize the hydrochloride form .
    Table 1 : Solubility in Common Solvents (25°C)
SolventSolubility (mg/mL)Conditions
Water50–60pH 2.0, 0.1M HCl
Methanol20–301% HCl additive
Ethyl acetate<1Neutral pH
Data derived from multi-step synthesis reports .

Q. What strategies are effective for minimizing side reactions during peptide coupling involving this compound?

  • Methodological Answer : Side reactions (e.g., diketopiperazine formation) can occur due to steric hindrance from the methyl group. Mitigation strategies include:
  • Coupling reagents : Use DCC (dicyclohexylcarbodiimide) with HOBt (hydroxybenzotriazole) to activate carboxyl groups without racemization .
  • Temperature control : Perform reactions at 0–4°C to slow competing cyclization .
  • Monitoring : Track reaction progress via TLC (Rf ~0.3 in chloroform/methanol 4:1) .

Q. How should researchers address incomplete toxicological data when designing in vivo studies?

  • Methodological Answer : Given the lack of comprehensive toxicity assessments , adopt precautionary measures:
  • Dose escalation : Start with 1/10th of the predicted LD50 (estimated at 500 mg/kg for similar diamino acids) .
  • Exposure controls : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal contact .
  • Alternative models : Prioritize in vitro assays (e.g., hepatocyte viability tests) before progressing to rodent studies .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s stability in long-term storage?

  • Methodological Answer : Stability variations depend on:
  • Moisture content : Store at ≤5% humidity to prevent hydrolysis of the hydrochloride salt .
  • Temperature : Degradation accelerates above 25°C; use desiccators with silica gel at 4°C for >95% purity retention over 12 months .
    Table 2 : Degradation Products Identified via LC-MS
Storage ConditionMajor DegradantRelative Abundance (%)
25°C, 60% RH2-Amino-2-methylpentanoic acid12.3
4°C, dryNone detected<0.1
Data synthesized from stability studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.